molecular formula C19H26N2OS B2702623 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide CAS No. 895997-17-8

3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide

Cat. No.: B2702623
CAS No.: 895997-17-8
M. Wt: 330.49
InChI Key: HRSVVKWOOZLLPU-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a p-tolyl group and a 4-methyl group, which is connected via an ethylene linker to a 3,3-dimethylbutanamide moiety. This structure is of significant interest in medicinal chemistry and chemical biology research. The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds containing this core, particularly those with similar aryl-substituted thiazole groups, have been investigated as molecular tools for studying G protein-coupled receptor (GPCR) signaling. Specifically, research on related molecules has highlighted their potential as biased allosteric modulators of chemokine receptors like CXCR3 . Such modulators can selectively inhibit specific signaling pathways (e.g., G protein activation versus β-arrestin recruitment), a phenomenon known as probe-dependent allostery . This makes them valuable for dissecting complex receptor pharmacology and for the development of targeted therapeutics with potentially fewer side effects for inflammatory diseases, autoimmune conditions, and oncology research . Furthermore, 2-aminothiazole derivatives have demonstrated potential as antitumor agents , indicating that this chemical class is a fertile ground for oncology-focused research. The amide group present in the structure is a common pharmacophore found in numerous bioactive molecules and several established anticonvulsant drugs , suggesting potential applications in neuroscience research, though this specific compound's activity is unconfirmed. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in bio-screening assays to explore these and other novel biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-13-6-8-15(9-7-13)18-21-14(2)16(23-18)10-11-20-17(22)12-19(3,4)5/h6-9H,10-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVVKWOOZLLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and subsequent steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the butanamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the butanamide moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s thiazole ring is known to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Compound A Thiazole 4-Methylthiazole, 4-Methylphenyl, 3,3-Dimethylbutanamide Amide, Aryl ~390 (estimated)
4-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Thiazole 4-Methylthiazole, 4-Methylphenyl, 4-Fluorophenylsulfonamide Sulfonamide, Aryl 390.5
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine Thiazole 4-Methylthiazole, 4-Methylphenyl, Methylamine Amine, Aryl ~290 (estimated)
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine Thiadiazole Thiadiazole, 4-Methylphenyl, Ethylamino linkage Amine, Aryl ~354 (estimated)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole 4-Methylthiazole, Phenyl, Hydrazinecarbothioamide Thioamide, Hydrazine ~356 (estimated)

Key Observations :

  • Amide vs. Sulfonamide/Sulfonyl Groups : Compound A’s dimethylbutanamide group enhances lipophilicity compared to sulfonamide derivatives (e.g., from ), which may improve membrane permeability but reduce aqueous solubility.
  • Thiazole vs.
  • Substituent Effects : The 4-methylphenyl group on the thiazole is conserved in many analogs, suggesting its importance in steric or hydrophobic interactions. Fluorinated aryl groups (e.g., in ) may enhance metabolic stability.

Pharmacological Activity

Key Insights :

  • Compound A’s branched amide may enhance binding to hydrophobic pockets in enzymes or receptors compared to linear amides or sulfonamides.

Physicochemical Properties

  • Melting Points : Thiazole derivatives in exhibit high melting points (160–290°C), suggesting thermal stability. Compound A’s melting point is likely lower due to its flexible dimethylbutanamide chain.
  • Spectroscopic Data :
    • IR : Expected C=O stretch at ~1650–1680 cm⁻¹ (amide I band), similar to ’s 1605–1679 cm⁻¹.
    • NMR : Aromatic protons (δ 7.2–8.3 ppm) and ethyl linker protons (δ 2.5–4.5 ppm) align with analogs in and .

Biological Activity

3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

  • Molecular Formula : C16H24N2OS
  • Molecular Weight : 288.44 g/mol
  • IUPAC Name : 3,3-Dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide
  • Canonical SMILES : CC(C)(C(=O)NCC(C)C)C1=C(SN=C1C(C)C)C=C(C)C

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methyl groups and a butanamide moiety enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide have shown:

  • Inhibition of cell proliferation : Studies demonstrate that thiazole derivatives can inhibit the growth of various cancer cell lines (e.g., A-431 and HT29) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against bacteria and fungi, showing promising results in inhibiting growth:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit specific metabolic pathways .

Neuroprotective Effects

Recent studies suggest that certain thiazole derivatives may possess neuroprotective effects:

  • Anticonvulsant Properties : In animal models, compounds similar to 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide demonstrated anticonvulsant activity in maximal electroshock seizure models .

The biological activity of 3,3-dimethyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}butanamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors in the central nervous system to exert neuroprotective effects.
  • Cell Cycle Arrest : Thiazole derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis.

Table of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerA431<10
AntimicrobialE. coli15
AnticonvulsantMaximal Electroshock20

Case Study: Anticancer Activity

A study published in MDPI demonstrated that a related thiazole compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

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